5-Bromo-2-fluorobiphenyl

Description

Contextual Significance in Organic Chemistry

The true significance of bromo-fluorobiphenyls in organic chemistry lies in their role as versatile intermediates and building blocks for the synthesis of more complex molecules. guidechem.com The presence of both bromine and fluorine atoms on the biphenyl (B1667301) scaffold imparts a unique combination of reactivity and stability.

Organobromine compounds are a cornerstone of synthetic chemistry. wikipedia.orgchemicalbull.com The carbon-bromine bond, while stable, is also readily functionalized, making it an excellent handle for a variety of chemical transformations. wikipedia.org This includes nucleophilic substitutions, cross-coupling reactions (such as the Nobel Prize-winning Suzuki and Heck reactions), and the formation of Grignard reagents. wikipedia.org These reactions are fundamental in constructing the carbon skeletons of many important organic molecules.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, bromo-fluorobiphenyls serve as valuable precursors for creating novel pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and fire retardants. wikipedia.orgchemicalbull.comlookchem.com For instance, the related compound 4-Bromo-2-fluorobiphenyl (B126189) is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). lookchem.com

Isomeric Considerations within Bromo-Fluorobiphenyl Scaffolds with a Focus on 5-Bromo-2-fluorobiphenyl

The precise placement of the bromine and fluorine atoms on the biphenyl rings is of paramount importance, a concept known as isomerism. Different isomers of bromo-fluorobiphenyl can exhibit markedly different physical, chemical, and biological properties. The specific arrangement of the halogens affects the molecule's polarity, steric hindrance, and the reactivity of each substitution site. rsc.org

This article focuses on This compound , which has the CAS number 1809168-63-5. sigmaaldrich.comsigmaaldrich.combldpharm.com In this isomer, the fluorine atom is at the 2-position of one phenyl ring, and the bromine atom is at the 5-position of the same ring. This substitution pattern distinguishes it from other isomers like 4-Bromo-2-fluorobiphenyl or 3-Bromo-3'-fluorobiphenyl.

The positional isomeric effect can significantly regulate the performance and characteristics of a molecule. rsc.org While detailed research findings for this compound are not as extensively documented as for some of its isomers, its structure suggests it is a valuable intermediate for creating specifically substituted products. The reactivity of the C-Br bond at the 5-position, influenced by the ortho-fluorine atom, can be exploited in various synthetic pathways.

Below are tables detailing some of the known properties of this compound and a comparison with a more widely studied isomer, 4-Bromo-2-fluorobiphenyl, to highlight the differences that isomerism can impart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-bromo-2-fluoro-1,1'-biphenyl |

| CAS Number | 1809168-63-5 |

| Molecular Formula | C₁₂H₈BrF |

| Molecular Weight | 251.10 g/mol |

| Purity | >95% (as per supplier data) fluorochem.co.uk |

Data for this table is based on available supplier information. sigmaaldrich.comsigmaaldrich.comfluorochem.co.uk

Table 2: Comparative Properties of Bromo-Fluorobiphenyl Isomers

| Property | This compound | 4-Bromo-2-fluorobiphenyl |

| CAS Number | 1809168-63-5 | 41604-19-7 |

| Molecular Weight | 251.10 g/mol | 251.09 g/mol guidechem.com |

| Melting Point | Not specified | 39-41 °C lookchem.com |

| Boiling Point | Not specified | 175 °C at 2 mmHg |

| Appearance | Not specified | Off-white to pale yellow crystalline powder or chunks guidechem.comlookchem.com |

This table illustrates the differences in readily available data, highlighting the more extensive characterization of the 4-bromo isomer.

The study of specific isomers like this compound is crucial for advancing our ability to design and synthesize novel molecules with tailored properties for a wide array of scientific and technological applications.

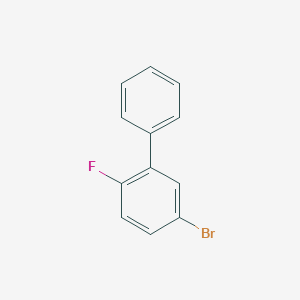

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-fluoro-2-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAIYMUEKIDCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306695 | |

| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809168-63-5 | |

| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluorobiphenyl

Halogen-Specific Reactivity Profiles

The differential reactivity of the bromine and fluorine substituents in 5-bromo-2-fluorobiphenyl is a cornerstone of its synthetic utility. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, leading to distinct and often chemoselective transformations.

The bromine atom in this compound is the more reactive of the two halogens, primarily participating in reactions characteristic of aryl bromides. Its susceptibility to oxidative addition with transition metals makes it a prime site for cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, in particular, are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at this position. nih.govnih.gov

Common transformations involving the bromine substituent include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products. nih.gov

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes.

Lithium-Halogen Exchange: Treatment with organolithium reagents (e.g., n-butyllithium) at low temperatures to generate an aryllithium species, which can then be trapped with various electrophiles.

These reactions underscore the bromine atom's role as a versatile synthetic handle for the elaboration of the this compound core.

The fluorine substituent in 5-bromo-2-fluorobhenyl is generally less reactive than the bromine, particularly in transition metal-catalyzed cross-coupling reactions, due to the high strength of the C-F bond. nih.gov However, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) pathways, especially when the aromatic ring is activated by electron-withdrawing groups. nih.govmdpi.comlibretexts.org

The SNAr mechanism involves a two-step process:

Nucleophilic attack at the carbon bearing the fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Elimination of the fluoride (B91410) ion to restore aromaticity. youtube.com

The rate of this reaction is influenced by the strength of the nucleophile and the presence of activating groups ortho or para to the fluorine. masterorganicchemistry.com While this compound itself is not strongly activated for SNAr, this pathway can be induced under forcing conditions or by modifying the electronic properties of the aromatic system. nih.gov In some cases, concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, have also been proposed. semanticscholar.org

| Property | Bromine Substituent | Fluorine Substituent |

|---|---|---|

| Bond Energy (approx. kcal/mol) | ~80 | ~126 nih.gov |

| Primary Reaction Type | Transition Metal-Catalyzed Cross-Coupling, Lithiation | Nucleophilic Aromatic Substitution (SNAr) |

| Relative Reactivity in Cross-Coupling | High | Low |

| Common Catalysts | Palladium, Copper | Often base-promoted or requires activated substrates |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Aromatic substitution reactions are fundamental to modifying the biphenyl (B1667301) core of this compound. Both electrophilic and nucleophilic pathways are possible, with the regiochemical outcome dictated by the directing effects of the existing substituents.

In electrophilic aromatic substitution (SEAr) , an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The fluorine atom is an ortho, para-director, while the bromine atom is also an ortho, para-director. However, both are deactivating groups, meaning they decrease the rate of reaction compared to benzene (B151609). wikipedia.org The substitution pattern will be a result of the combined directing effects and steric hindrance. The general mechanism involves the formation of a positively charged intermediate (arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com

Nucleophilic aromatic substitution (SNAr) , as discussed previously, involves the replacement of a leaving group (in this case, potentially the halogens) by a nucleophile. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction is favored by electron-withdrawing groups and typically proceeds via an addition-elimination mechanism. youtube.com The fluorine atom is a better leaving group than bromine in SNAr reactions due to its high electronegativity, which stabilizes the intermediate carbanion. youtube.com

Directed Ortho-Metalation and Related Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. harvard.edu In the context of this compound, the fluorine atom can act as a weak DMG. Treatment with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to deprotonation at the C3 position, ortho to the fluorine. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups with high regiocontrol.

This approach offers a complementary strategy to functionalization via the bromine atom and allows for the synthesis of polysubstituted biphenyl derivatives that might be difficult to access through other means. The choice of base and reaction conditions is crucial to avoid competing reactions, such as lithium-halogen exchange at the bromine position.

Radical-Mediated Transformations

Aryl halides can participate in radical-mediated transformations, often initiated by radical initiators or photochemically. While specific studies on this compound in this context are not extensively detailed in the provided search results, the general reactivity of aryl bromides suggests its potential involvement in such reactions. The carbon-bromine bond can undergo homolytic cleavage under appropriate conditions to form an aryl radical. This reactive intermediate can then participate in a variety of transformations, including:

Radical cyclizations: If an appropriate tethered radical acceptor is present in the molecule.

Atom transfer radical addition (ATRA): Addition across a double or triple bond.

Reductive dehalogenation: Replacement of the bromine atom with a hydrogen atom using a radical-based reducing agent.

These transformations offer alternative pathways for the functionalization of this compound, particularly for the formation of complex molecular architectures.

Catalytic Reaction Mechanisms Involving this compound

The catalytic transformations of this compound are predominantly centered around transition metal catalysis, with palladium and copper being the most common metals employed.

Palladium-catalyzed cross-coupling reactions involving the C-Br bond generally proceed through a well-established catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond to form a Pd(II) intermediate. qub.ac.uk

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The organic group from the coupling partner is transferred to the palladium center, or an alkene inserts into the Pd-C bond.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the final product. nih.gov

| Step | Description | Change in Palladium Oxidation State |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Ar-Br bond. | 0 → +2 |

| Transmetalation/Migratory Insertion | Coupling partner reacts with the Pd(II) complex. | No Change |

| Reductive Elimination | The new C-C or C-X bond is formed, and the product is released. | +2 → 0 |

Copper-catalyzed reactions can also be employed, particularly for certain types of cross-coupling and amination reactions. The mechanisms of copper-catalyzed reactions can be more varied and are sometimes debated, potentially involving Cu(I)/Cu(III) or radical pathways. rsc.orgnih.gov For instance, in a copper-catalyzed amination, the mechanism might involve the formation of a copper-amide complex followed by reaction with the aryl halide.

The choice of catalyst, ligands, base, and solvent are all critical parameters that can influence the efficiency and selectivity of these catalytic transformations.

Spectroscopic Analysis of this compound: A Comprehensive Review

A detailed spectroscopic investigation of the chemical compound this compound is currently limited by the lack of publicly available experimental data. Extensive searches for specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Raman spectroscopic data for this particular isomer have not yielded the necessary information to fulfill a detailed structural analysis as requested. The majority of available data pertains to the isomeric compound, 4-Bromo-2-fluorobiphenyl (B126189), or other related chemical structures.

While a complete analysis with specific spectral data and interactive tables for this compound cannot be provided at this time, a general overview of the expected spectroscopic characteristics can be discussed based on the principles of NMR and vibrational spectroscopy.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromo 2 Fluorobiphenyl

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₈BrF, the exact mass can be calculated.

Electron Ionization (EI) is a common MS technique that would likely be employed. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, along with various fragment ions. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for all bromine-containing fragments, which is a key diagnostic feature.

While a mass spectrum for this compound is not available, the mass spectrum of its isomer, 4-Bromo-2-fluorobiphenyl (B126189), is documented and provides insight into the expected fragmentation. The molecular ion peaks would be expected at m/z 250 and 252. Common fragmentation pathways for biphenyl compounds involve the cleavage of the bond linking the two phenyl rings and the loss of halogen atoms.

Expected Fragmentation Data for this compound (Inferred):

| Ion | m/z (based on ⁷⁹Br) | m/z (based on ⁸¹Br) | Description |

| [C₁₂H₈BrF]⁺ | 250 | 252 | Molecular Ion (M⁺) |

| [C₁₂H₈F]⁺ | 171 | - | Loss of Bromine radical (•Br) |

| [C₆H₄Br]⁺ | 155 | 157 | Fragment from cleavage of the biphenyl bond |

| [C₆H₄F]⁺ | 95 | - | Fragment from cleavage of the biphenyl bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which is related to the presence of chromophores (light-absorbing groups) and conjugation. Biphenyl and its derivatives typically exhibit characteristic absorption bands in the UV region.

For this compound, the biphenyl system constitutes the primary chromophore. The presence of the bromine and fluorine substituents can cause a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) of the absorption maxima (λmax) and may also affect the intensity of the absorption (molar absorptivity, ε). The exact position and intensity of these bands would be dependent on the solvent used for the analysis.

Although a UV-Vis spectrum for this compound is not documented, related aromatic compounds show characteristic absorptions. For example, 2-fluorobiphenyl exhibits absorption maxima that can be used as a foundational reference. The introduction of a bromine atom is expected to modify this spectrum.

Hypothetical UV-Vis Absorption Data for this compound in a Non-polar Solvent:

| Absorption Band | Expected λmax (nm) | Associated Electronic Transition |

| K-band | ~250-280 | π → π* transition of the conjugated biphenyl system |

| B-band | ~200-230 | π → π* transition of the benzene rings |

X-ray Crystallography and Solid-State Structure Determination

To perform X-ray crystallography on this compound, a suitable single crystal of the compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While the crystal structure of this compound has not been reported, the structures of related brominated and fluorinated biphenyl derivatives have been determined. For instance, the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, which contains a bromo-substituted phenyl ring, has been elucidated. nih.gov Such studies reveal details about intermolecular interactions, such as halogen bonding and π-stacking, which would also be of interest in the crystal structure of this compound.

Anticipated Crystallographic Data for this compound:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell |

| Bond Lengths (C-C, C-H, C-Br, C-F) | To be determined with high precision |

| Bond Angles | To be determined with high precision |

| Dihedral Angle between Phenyl Rings | Key conformational parameter |

| Intermolecular Interactions | Presence of halogen bonding, π-stacking, van der Waals forces |

Computational and Theoretical Studies of 5 Bromo 2 Fluorobiphenyl

Structure-Reactivity Relationship Predictions

Consequently, the creation of an article with detailed research findings, data tables, and in-depth scientific discourse on the computational and theoretical aspects of 5-Bromo-2-fluorobiphenyl is not feasible at this time due to the lack of primary research data. Future research may address this knowledge gap, at which point a detailed analysis will become possible.

Applications of 5 Bromo 2 Fluorobiphenyl in Advanced Chemical Research and Materials Science

Role as a Key Synthetic Intermediate in Organic Synthesis

In the realm of organic chemistry, 5-Bromo-2-fluorobiphenyl is highly valued as an intermediate for constructing more elaborate molecular structures. Its utility stems from the ability to selectively perform chemical transformations at the bromine- and fluorine-substituted positions, as well as on the aromatic rings themselves.

Precursor for Complex Organic Architectures

The strategic placement of the bromo and fluoro groups on the biphenyl (B1667301) scaffold makes this compound an ideal starting material for the synthesis of complex, biologically active molecules. A prominent example of its application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. google.comresearchgate.net The synthesis of Flurbiprofen and its derivatives often utilizes a 4-halo-2-fluorobiphenyl skeleton, which can be derived from precursors like this compound. google.com The general synthetic strategy involves palladium-catalyzed cross-coupling reactions to introduce a propionate side chain, a critical step for achieving its therapeutic effect. google.comrsc.org

The versatility of this compound extends to its use in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org These reactions, including Suzuki, Negishi, and Kumada couplings, allow for the precise and efficient assembly of complex molecular frameworks from simpler building blocks. wikipedia.orgwikipedia.org The bromine atom on the biphenyl ring is particularly amenable to these transformations, enabling the introduction of a wide range of alkyl, aryl, and vinyl groups.

Building Block for Fluoro- and Bromo-Substituted Biphenyl Derivatives

This compound is a foundational component for the synthesis of a diverse array of substituted biphenyls. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization. The C-Br bond is readily activated by palladium catalysts, making it the primary site for cross-coupling reactions. nih.gov This allows for the introduction of various substituents at the 5-position while retaining the 2-fluoro group.

The Suzuki-Miyaura coupling, in particular, has been extensively used to synthesize fluorinated biphenyl derivatives from bromofluorobenzene precursors. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. By reacting this compound with different boronic acids or esters, a vast library of functionalized 2-fluorobiphenyls can be generated. These derivatives are of significant interest in medicinal chemistry and materials science, where the fluorine atom can enhance biological activity, improve metabolic stability, and tune electronic properties. nih.gov

Below is a table summarizing various cross-coupling reactions that can be employed with this compound to generate a range of substituted biphenyl derivatives.

| Reaction Name | Reactant Type | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Vinyl-2-fluorobiphenyl |

| Kumada Coupling wikipedia.orgorganic-chemistry.org | Grignard Reagents (R-MgX) | Ni or Pd catalyst | 5-Alkyl/Aryl-2-fluorobiphenyl |

| Negishi Coupling wikipedia.orgorganic-chemistry.org | Organozinc Reagents (R-ZnX) | Ni or Pd catalyst | 5-Alkyl/Aryl/Vinyl-2-fluorobiphenyl |

| Heck Reaction organic-chemistry.orgwikipedia.org | Alkenes | Pd(0) catalyst, Base | 5-(Substituted vinyl)-2-fluorobiphenyl |

| Sonogashira Coupling organic-chemistry.orglibretexts.org | Terminal Alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-fluorobiphenyl |

Contributions to Materials Science and Engineering

The unique electronic and structural features of this compound also make it a valuable precursor for the development of advanced materials with tailored properties for a range of applications.

Precursor for Advanced Polymeric Materials and Coatings

In polymer chemistry, monomers with two reactive functional groups are essential for building long-chain macromolecules through polycondensation reactions. This compound, with its bromine atom and potentially reactive C-H bonds, can be considered a precursor for bifunctional monomers. While direct polymerization of this compound is not widely documented, its derivatives can be readily prepared for this purpose. For instance, the bromine atom can be converted into other functional groups, or a second reactive site can be introduced on the other phenyl ring, creating an A-B or A-A type monomer.

Such monomers could then be used in step-growth polymerization, such as Suzuki or Stille polycondensation, to synthesize conjugated polymers. rsc.orgseferoslab.com These polymers, like poly(p-phenylene)s, are known for their high thermal stability and potential for electrical conductivity upon doping, making them suitable for applications in high-performance plastics and coatings. seferoslab.com The incorporation of fluorine into the polymer backbone can further enhance properties such as solubility, thermal stability, and electron affinity.

Utilization in Organic Electronic and Optoelectronic Devices

Fluorinated biphenyl structures are integral components of many organic materials used in electronic and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.gov this compound serves as a key starting material for the synthesis of these functional materials. For example, it can be used to construct hole-transporting materials (HTMs) and electron-transporting materials (ETMs), which are crucial for the efficient operation of OLEDs. The fluorine substitution can help to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material to facilitate charge injection and transport.

In the field of organic photovoltaics, non-fullerene acceptors (NFAs) have gained prominence, and many high-performance NFAs incorporate fluorinated aromatic units to enhance their electron-accepting properties and influence the morphology of the active layer. This compound can be used as a building block in the multi-step synthesis of these complex NFA molecules. The bromine atom provides a reactive site for coupling with other aromatic or heterocyclic units to extend the π-conjugated system, which is essential for light absorption and charge transport.

Development of Liquid Crystal Systems

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Calamitic, or rod-like, liquid crystals are composed of molecules with an elongated shape, typically consisting of a rigid core and flexible terminal groups. nsf.gov Fluorinated biphenyls are a cornerstone in the design of modern liquid crystal materials due to their chemical stability and the significant influence of fluorine on the material's dielectric anisotropy, a key property for display applications. nsf.gov

This compound provides an excellent rigid core structure for the synthesis of calamitic liquid crystals. The biphenyl unit imparts the necessary rigidity and linearity. The fluorine atom, being highly electronegative, introduces a strong dipole moment perpendicular to the long axis of the molecule. This can lead to a negative dielectric anisotropy, which is desirable for certain display modes like in-plane switching (IPS). The bromine atom serves as a versatile anchor point for attaching flexible alkyl or alkoxy chains, which are necessary to induce the liquid crystalline phase, through cross-coupling reactions. researchgate.net The ability to synthesize a wide variety of derivatives from this single precursor allows for the fine-tuning of mesomorphic properties such as the clearing point and the type of liquid crystal phase (e.g., nematic or smectic). nsf.gov

| Structural Feature of Liquid Crystal | Contribution from this compound |

| Rigid Core | The biphenyl unit provides the necessary structural rigidity and elongated shape. |

| Polar Group | The fluorine atom introduces a strong dipole moment, influencing the dielectric anisotropy. |

| Reactive Handle for Terminal Groups | The bromine atom allows for the attachment of flexible chains via cross-coupling reactions. |

Synthesis of Microporous Organic Polymers (MOPs) and Porous Aromatic Frameworks (PAFs)

Porous Aromatic Frameworks (PAFs) are a class of highly robust porous materials constructed from aromatic building blocks linked by strong carbon-carbon bonds. Their exceptional stability, large surface areas, and tunable porosity make them promising candidates for applications in gas storage, separation, and catalysis. researchgate.net The synthesis of PAFs often relies on the coupling of polyhalogenated aromatic monomers.

While direct experimental examples detailing the use of this compound as a primary monomer for PAFs are not prevalent in the reviewed literature, its structure is well-suited for incorporation into such materials. The bromo-substituent serves as a classic reactive site for polymerization reactions. For instance, Yamamoto-type Ullmann coupling reactions, which involve the nickel-catalyzed homocoupling of aryl halides, are a common strategy for forming the C-C bonds that constitute the backbone of PAFs. nih.govrsc.org Similarly, palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira-Hagihara are widely employed to connect aromatic units. researchgate.netmdpi.com

The general synthetic approach for creating PAFs from brominated aromatic precursors is outlined in the table below.

| Parameter | Description | Relevance to this compound |

| Reaction Type | Yamamoto-type Ullmann Coupling or Suzuki Cross-Coupling. nih.govmdpi.com | The C-Br bond is highly suitable for these coupling reactions, allowing the molecule to act as a building block. |

| Catalyst | Typically Nickel(0) complexes (for Yamamoto) or Palladium(0) complexes (for Suzuki). mdpi.comchromatographyonline.com | Standard catalysts used for aryl bromide coupling are effective. |

| Monomers | Polyhalogenated aromatic compounds (e.g., tetrakis(4-bromophenyl)methane). chromatographyonline.com | This compound could be used as a co-monomer to introduce specific properties into the final polymer. |

| Resulting Polymer | A rigid, amorphous, three-dimensional network with permanent microporosity. researchgate.netresearchgate.net | Incorporation of the fluorobiphenyl unit could modify the framework's electronic properties and pore environment. |

| Key Properties | High thermal and chemical stability, large BET surface area, and defined pore sizes. researchgate.netresearchgate.net | The fluorine atom could enhance selectivity in gas adsorption or serve as a site for post-synthetic modification. |

This table outlines the general synthetic strategy for Porous Aromatic Frameworks (PAFs) using brominated precursors and the potential role of this compound within this framework.

The incorporation of a 2-fluorobiphenyl moiety could impart unique properties to the resulting framework. The fluorine atom can influence the polymer's surface chemistry, potentially enhancing its selectivity for CO2 adsorption or modifying its interaction with other small molecules. researchgate.net Therefore, this compound represents a valuable, albeit currently underutilized, building block for the design and synthesis of functional MOPs and PAFs.

Applications in Medicinal Chemistry Research (Limited to Synthetic Utility)

Fluorinated organic compounds are of immense interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. ossila.com The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a versatile intermediate for the synthesis of more complex molecules that may serve as scaffolds for pharmacologically active agents.

The primary synthetic utility of this compound lies in the orthogonal reactivity of its two halogen atoms. The bromine atom is readily transformed through a variety of well-established cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. For example:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, extending the biphenyl system or attaching other aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing basic centers or complex side chains common in many drug molecules.

Sonogashira Coupling: Reaction with terminal alkynes to introduce rigidity and linear extensions to the molecular scaffold.

These transformations allow chemists to use this compound as a foundational piece to build a library of compounds for biological screening, while retaining the 2-fluoro substitution pattern which can later play a role in modulating biological activity.

The design of new chemical entities (NCEs) often involves the systematic modification of a lead compound to optimize its biological activity and properties. This compound is an attractive starting point for such derivatization studies. The bromine atom can be converted into a range of other functional groups, providing access to a wide chemical space from a single precursor.

| Reaction Type | Reagent(s) | Resulting Functional Group | Purpose in Derivatization |

| Lithiation/Borylation | n-BuLi, followed by B(OR)3 | Boronic Acid/Ester | Enables subsequent Suzuki coupling reactions to add diverse substituents. |

| Cyanation | CuCN or Pd-catalysis | Nitrile (-CN) | Can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid. |

| Stille Coupling | Organostannanes | Substituted Aryl/Alkyl | Forms C-C bonds under conditions complementary to Suzuki coupling. |

| Heck Reaction | Alkenes | Substituted Alkene | Introduces unsaturated linkages into the scaffold. |

This table presents potential derivatization pathways for this compound, highlighting its utility in creating diverse molecular libraries for medicinal chemistry research.

By systematically applying these and other reactions, researchers can generate a series of analogues where the position corresponding to the original bromine atom is decorated with different groups. This process is fundamental to establishing structure-activity relationships (SAR) and identifying the key molecular features responsible for a desired biological effect. The stable 2-fluoro substituent remains as a constant feature, allowing for a focused investigation of the impact of changes at the 5-position.

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and isolation of chemical compounds. Preparative HPLC, which operates on a larger scale than analytical HPLC, is used to obtain pure substances in quantities sufficient for further research. warwick.ac.ukymc.co.jp The development of a robust preparative HPLC method is crucial for isolating this compound from reaction mixtures or separating it from closely related isomers.

While a specific, published method for this compound was not identified, a scalable HPLC method for its structural isomer, 4-Bromo-2-fluoro-1,1'-biphenyl, provides a strong foundation for method development. sielc.com The separation of halogenated biphenyl isomers can be challenging due to their similar physical properties, often requiring specialized stationary phases. welch-us.com Fluorinated phases, for example, can offer unique selectivity for fluorinated analytes compared to traditional C18 columns. chromatographyonline.comscispace.com

A proposed method for the preparative separation of this compound, based on established principles and data for similar compounds, is detailed below.

| Parameter | Analytical Scale | Preparative Scale (Scaled-Up) | Rationale / Notes |

| Column | Newcrom R1 (or other Biphenyl/PFP phase), 5 µm, 4.6 x 150 mm | Newcrom R1 (or other Biphenyl/PFP phase), 5 µm, 30 x 150 mm | Biphenyl or pentafluorophenyl (PFP) columns are recommended for enhanced selectivity of aromatic and positional isomers. welch-us.com Newcrom R1 is a reverse-phase column noted as scalable. sielc.com |

| Mobile Phase | Acetonitrile / Water / 0.1% Formic Acid | Acetonitrile / Water / 0.1% Formic Acid | A simple reverse-phase mobile phase. Formic acid is used as a modifier for improved peak shape and MS compatibility. sielc.com |

| Flow Rate | ~1.0 mL/min | ~41 mL/min | Flow rate is scaled proportionally to the square of the column diameter ratio to maintain linear velocity. |

| Detection | UV at 254 nm | UV at 254 nm | Biphenyls have strong UV absorbance. |

| Sample Load | Microgram (µg) range | Milligram (mg) to Gram (g) range | The objective of preparative HPLC is to isolate a significant quantity of pure compound. warwick.ac.uk |

This table outlines a proposed HPLC method for the preparative separation of this compound, with parameters extrapolated from analytical methods for a structural isomer and general preparative chromatography principles.

The process begins with method optimization on an analytical scale to achieve baseline separation of the target compound from impurities. lcms.cz Once optimal conditions are found, the method is scaled up to a larger-diameter preparative column. This involves increasing the flow rate and sample load proportionally to achieve high throughput while maintaining resolution. ymc.co.jp Such a method would be essential for obtaining high-purity this compound for use in the synthetic applications described previously.

Future Research Directions and Emerging Paradigms in 5 Bromo 2 Fluorobiphenyl Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign and efficient methods for synthesizing valuable chemical intermediates like 5-bromo-2-fluorobiphenyl. Future research in this area is poised to move beyond traditional cross-coupling reactions, which often rely on hazardous solvents and stoichiometric reagents, towards more sustainable alternatives.

Key areas of development include:

Catalytic Innovations: The design of highly efficient and recyclable catalysts is a cornerstone of green synthesis. Research is expected to focus on heterogeneous catalysts, which can be easily separated from the reaction mixture, minimizing waste. nih.gov This includes the use of metal nanoparticles supported on various materials, offering high activity and selectivity. mdpi.com The principles of sustainable catalysis aim to reduce energy consumption and the use of toxic substances. mpg.de

Alternative Reaction Media: A significant portion of chemical waste comes from volatile organic solvents. Future synthetic routes for this compound will likely explore the use of greener solvents such as water, supercritical fluids (like CO2), or bio-based solvents. acs.org Solvent-free reaction conditions are also a key target for minimizing environmental impact. acs.org

Energy-Efficient Synthesis: Methodologies that reduce energy consumption are a critical aspect of sustainable synthesis. This includes the exploration of photochemical and electrochemical synthetic methods, which can often be performed at ambient temperature and pressure, offering a more energy-efficient alternative to traditional thermally driven reactions.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be prioritized. This reduces the generation of byproducts and waste. researchgate.net

| Sustainable Synthetic Approach | Key Advantages | Potential Application for this compound |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Palladium nanoparticles on a solid support for Suzuki-Miyaura coupling. |

| Green Solvents | Reduced environmental impact, improved safety | Water-based cross-coupling reactions. |

| Photochemistry/Electrochemistry | Energy efficiency, mild reaction conditions | Light-induced or electrochemically driven C-C bond formation. |

| High Atom Economy Reactions | Waste minimization, resource efficiency | Direct C-H arylation to avoid pre-functionalization steps. |

Exploration of Unconventional Reactivity Modes

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atom and the reactive bromine atom on the biphenyl (B1667301) scaffold, open the door to exploring reactivity beyond standard cross-coupling reactions. Future research will likely focus on harnessing these properties to forge new chemical bonds in previously inaccessible ways.

A significant area of interest is C-H bond activation , a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. tcichemicals.com This approach offers a more atom-economical and step-efficient way to build molecular complexity. tcichemicals.com For this compound, C-H activation could enable the introduction of new functional groups at specific positions on the biphenyl rings, guided by the existing substituents. nih.gov This could lead to the synthesis of novel derivatives with tailored properties. nih.gov

Another emerging area is the use of transition-metal catalysis to explore novel coupling reactions. While palladium-catalyzed reactions are well-established, the use of other metals could unlock new reactivity patterns. For instance, reactions that proceed through different mechanistic pathways, such as those involving radical intermediates or unusual oxidation states of the metal catalyst, could lead to the formation of unexpected and potentially valuable products. researchgate.net

Integration into Advanced Functional Materials

The rigid, planar structure of the biphenyl core, combined with the specific electronic modifications provided by the bromine and fluorine substituents, makes this compound an attractive building block for a variety of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are frequently used in the development of materials for OLEDs due to their charge-transporting properties and thermal stability. bldpharm.comresearchgate.netdntb.gov.ua Future research could involve incorporating this compound into the structure of emitter molecules, host materials, or charge-transport layers to fine-tune the electronic properties and enhance device performance, such as efficiency and lifetime. researchgate.netnih.gov The presence of the heavy bromine atom could also be explored for promoting intersystem crossing, potentially leading to applications in phosphorescent OLEDs.

Liquid Crystals: The elongated shape of biphenyl-containing molecules is a key feature for the formation of liquid crystalline phases. mdpi.com The introduction of a lateral fluorine atom in this compound can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy. Researchers are likely to explore the synthesis of new liquid crystal materials derived from this compound for applications in display technologies and photonics. nih.govmdpi.com

Functional Polymers: this compound can be used as a monomer in the synthesis of novel polymers. The bromine atom provides a handle for polymerization reactions, such as Suzuki polycondensation, allowing for the creation of conjugated polymers with interesting optical and electronic properties for applications in organic electronics. dtic.mil

| Material Class | Role of this compound | Potential Application |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emitter or host materials | Displays, solid-state lighting |

| Liquid Crystals | Core structure for mesogen design | High-resolution displays, optical switches |

| Conjugated Polymers | Monomer for polymerization | Organic solar cells, transistors |

Interdisciplinary Research with Biological and Nanoscience Fields

The unique physicochemical properties of this compound also position it as a candidate for exploration in interdisciplinary research at the nexus of chemistry, biology, and nanoscience.

Medicinal Chemistry and Chemical Biology: The biphenyl scaffold is a common motif in many biologically active compounds. The introduction of fluorine can often enhance metabolic stability and binding affinity. researchgate.net Future research may involve using this compound as a starting point for the synthesis of novel drug candidates. The bromine atom can be readily converted to other functional groups, allowing for the creation of a library of derivatives for biological screening. Furthermore, fluorinated compounds are of interest as fluorescent probes for bioimaging, and derivatives of this compound could be designed to localize in specific cellular compartments or respond to changes in the cellular environment. mdpi.comeurekaselect.combohrium.com

Nanoscience and Biosensors: The functionalization of nanoparticles with organic molecules can impart new properties and enable their use in a variety of applications. nih.govnih.gov this compound derivatives could be used to functionalize the surface of nanoparticles, creating hybrid materials with tailored electronic or recognition properties. nih.gov These functionalized nanoparticles could find use in the development of highly sensitive biosensors , where the biphenyl unit could play a role in signal transduction or as a recognition element for specific analytes.

The continued exploration of this compound chemistry, driven by the principles of sustainability and interdisciplinary collaboration, promises to unlock a wealth of new scientific knowledge and technological applications.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-fluorobiphenyl, and how can reaction yields be optimized?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a primary method, using a brominated aryl halide (e.g., 5-bromo-2-fluorophenylboronic acid) and a fluorinated biphenyl precursor. Catalyst systems like Pd(PPh₃)₄ with a base (e.g., K₂CO₃) in THF/water mixtures at 80–100°C can achieve yields >70%. Optimize stoichiometry (1:1.2 molar ratio of boronic acid to halide) and degas solvents to minimize side reactions .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation. Use gloveboxes for moisture-sensitive steps. Waste must be segregated and treated as halogenated organic waste, following protocols for brominated compounds to avoid environmental contamination .

Q. How can purity be validated post-synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS (electron ionization mode) for quantitative analysis. Elemental analysis (C, H, Br, F) should match theoretical values within ±0.3%. Purity >95% is critical for reproducible reactivity in downstream applications .

Advanced Research Questions

Q. How to resolve discrepancies in NMR spectroscopic data for this compound derivatives?

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methodological Answer : Slow vapor diffusion with a 1:2 mixture of dichloromethane and hexane yields single crystals. Crystal lattice parameters (e.g., bond angles: C-Br···F = 107.05°, C-C-C = 119.97°) should align with reported monoclinic systems (space group P2₁/c). Resolve disorder using SHELXL refinement .

Q. How to address conflicting reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Steric hindrance from the biphenyl group may reduce catalytic turnover. Test bulky ligands (e.g., SPhos) or alternative metals (NiCl₂(dppe)). For electronic effects, substituent Hammett parameters (σₚ for -Br: +0.26, -F: +0.06) predict regioselectivity in electrophilic substitutions .

Data Contradiction Analysis

Q. Why do computational and experimental dipole moments differ for this compound?

- Methodological Answer : Solvent polarity (e.g., chloroform vs. vacuum in DFT) impacts dipole measurements. Use COSMO-RS solvation models to refine computational data. Experimentally, measure dielectric constants via microwave spectroscopy for direct comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.